molecular formula C15H19BrO B025092 4-bromo-2-methyl-5-[(1R)-1,2,2-trimethylcyclopent-3-en-1-yl]phenol CAS No. 103439-84-5

4-bromo-2-methyl-5-[(1R)-1,2,2-trimethylcyclopent-3-en-1-yl]phenol

Cat. No.: B025092
CAS No.: 103439-84-5
M. Wt: 295.21 g/mol
InChI Key: XLEYZFIMXAGEKY-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-methyl-5-[®-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a cyclopentenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-5-[®-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol can be achieved through several steps involving electrophilic aromatic substitution and other organic reactionsThe reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a Lewis acid catalyst like aluminum chloride (AlCl3) for the Friedel-Crafts reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-5-[®-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium azide (NaN3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution with sodium methoxide can produce methoxy-substituted derivatives.

Scientific Research Applications

4-Bromo-2-methyl-5-[®-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-5-[®-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the bromine atom and cyclopentenyl group can participate in hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylphenol: Similar structure but lacks the cyclopentenyl group.

    2-Bromo-4-methylphenol: Another isomer with different substitution pattern.

    4-Bromo-2-methyl-5-[®-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol: The compound itself.

Uniqueness

The presence of the cyclopentenyl group in 4-Bromo-2-methyl-5-[®-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol distinguishes it from other similar compounds.

Properties

CAS No.

103439-84-5

Molecular Formula

C15H19BrO

Molecular Weight

295.21 g/mol

IUPAC Name

4-bromo-2-methyl-5-[(1R)-1,2,2-trimethylcyclopent-3-en-1-yl]phenol

InChI

InChI=1S/C15H19BrO/c1-10-8-12(16)11(9-13(10)17)15(4)7-5-6-14(15,2)3/h5-6,8-9,17H,7H2,1-4H3/t15-/m0/s1

InChI Key

XLEYZFIMXAGEKY-HNNXBMFYSA-N

SMILES

CC1=CC(=C(C=C1O)C2(CC=CC2(C)C)C)Br

Isomeric SMILES

CC1=CC(=C(C=C1O)[C@@]2(CC=CC2(C)C)C)Br

Canonical SMILES

CC1=CC(=C(C=C1O)C2(CC=CC2(C)C)C)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-2-methyl-5-[(1R)-1,2,2-trimethylcyclopent-3-en-1-yl]phenol
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4-bromo-2-methyl-5-[(1R)-1,2,2-trimethylcyclopent-3-en-1-yl]phenol
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4-bromo-2-methyl-5-[(1R)-1,2,2-trimethylcyclopent-3-en-1-yl]phenol
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4-bromo-2-methyl-5-[(1R)-1,2,2-trimethylcyclopent-3-en-1-yl]phenol
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4-bromo-2-methyl-5-[(1R)-1,2,2-trimethylcyclopent-3-en-1-yl]phenol
Reactant of Route 6
4-bromo-2-methyl-5-[(1R)-1,2,2-trimethylcyclopent-3-en-1-yl]phenol

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